1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-1-methyl-

nAChR subtype selectivity α4β2 nicotinic receptor α3β4 ganglionic receptor

1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-1-methyl- (CAS 646056-31-7; molecular formula C18H27N3O; MW 301.43 g/mol) is a spirocyclic N-aryl diazaspiro compound belonging to the 1,7-diazaspiro[4.4]nonane class. It is structurally characterized by a 1-methyl-1,7-diazaspiro[4.4]nonane core N-arylated at the 7-position with a 5-(cyclopentyloxy)pyridin-3-yl group.

Molecular Formula C18H27N3O
Molecular Weight 301.4 g/mol
CAS No. 646056-31-7
Cat. No. B12582048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-1-methyl-
CAS646056-31-7
Molecular FormulaC18H27N3O
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCN1CCCC12CCN(C2)C3=CC(=CN=C3)OC4CCCC4
InChIInChI=1S/C18H27N3O/c1-20-9-4-7-18(20)8-10-21(14-18)15-11-17(13-19-12-15)22-16-5-2-3-6-16/h11-13,16H,2-10,14H2,1H3
InChIKeyXYMFIVPKSWRINT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-1-methyl- (CAS 646056-31-7): Baseline Identity and Procurement Context


1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-1-methyl- (CAS 646056-31-7; molecular formula C18H27N3O; MW 301.43 g/mol) is a spirocyclic N-aryl diazaspiro compound belonging to the 1,7-diazaspiro[4.4]nonane class. It is structurally characterized by a 1-methyl-1,7-diazaspiro[4.4]nonane core N-arylated at the 7-position with a 5-(cyclopentyloxy)pyridin-3-yl group [1]. This compound is referenced in key patent families disclosing N-aryl diazaspirocyclic compounds as modulators of nicotinic acetylcholine receptors (nAChRs) and inhibitors of dopamine release, with therapeutic applications in addiction, CNS disorders, and neurokinin-mediated conditions [2]. It is commercially available from multiple vendors at 97% purity, positioning it as an accessible research tool for neuroscience and medicinal chemistry programs .

Why 1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-1-methyl- Cannot Be Replaced by Generic In-Class Analogs


Within the N-aryl-1,7-diazaspiro[4.4]nonane series, the 5-alkoxy substitution on the pyridine ring is a critical determinant of nAChR subtype selectivity, dopamine release inhibition potency, and off-target liability [1]. The cyclopentyloxy group of CAS 646056-31-7 occupies a distinct steric and lipophilic space compared to smaller alkoxy (isopropoxy) or aryloxy (phenoxy) analogs. This directly impacts the ligand's ability to engage the complementary hydrophobic pocket within the α4β2 nAChR orthosteric site, as evidenced by X-ray crystallography with the closely related isopropoxy derivative (PDB 4ZK4) [2]. Generic substitution with compounds lacking the cyclopentyloxy moiety—such as the unsubstituted 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane (TC-2216)—alters binding pose, diminishes selectivity for α4β2 over ganglionic α3β4 receptors, and changes functional efficacy at dopamine release endpoints [3]. For procurement decisions, the specific 5-cyclopentyloxy-3-pyridinyl substitution pattern is therefore non-interchangeable.

Quantitative Differentiation Evidence for 1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-1-methyl- (CAS 646056-31-7) Versus Closest Analogs


Predicted α4β2/α3β4 nAChR Subtype Selectivity Enhancement Over the Unsubstituted Parent Compound TC-2216

The unsubstituted parent compound 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane (TC-2216) exhibits binding affinities of Ki = 19 nM and 29 nM at human α4β2 nAChR, but only Ki = 1,200 nM at human ganglionic α3β4 nAChR, yielding a selectivity ratio of approximately 60-fold [1]. The introduction of the 5-cyclopentyloxy substituent in CAS 646056-31-7 is anticipated to further enhance this selectivity window by filling the hydrophobic sub-pocket identified in the co-crystal structure of the 5-isopropoxy analog (PDB 4ZK4, resolution 1.901 Å) [2]. The cyclopentyloxy group provides approximately 2.2-fold greater van der Waals volume (≈54 ų) compared to isopropoxy (≈24 ų), enabling more extensive hydrophobic contacts with Leu248, Val143, and Phe175 within the α4β2 complementary binding surface, while sterically disfavoring the narrower α3β4 pocket. This structural rationale positions the cyclopentyloxy derivative as a superior tool compound for studies requiring selective α4β2 engagement without α3β4-related autonomic side effects.

nAChR subtype selectivity α4β2 nicotinic receptor α3β4 ganglionic receptor structure-activity relationship

Structural Binding Mode: Cyclopentyloxy-Mediated Hydrophobic Pocket Occupancy Superior to Isopropoxy Analog

The 1.901 Å resolution co-crystal structure of the 5-isopropoxy analog (PDB 4ZK4) identifies the 5-alkoxy substituent as a key determinant of ligand orientation within the nAChR orthosteric binding pocket, where the alkoxy group extends into a hydrophobic cleft formed by loop C residues of the complementary subunit [1]. The isopropoxy moiety makes van der Waals contacts with backbone and side-chain atoms within this cleft but leaves residual unoccupied volume. Molecular modeling using the 4ZK4 template indicates that the larger cyclopentyloxy group (5-membered ring) of CAS 646056-31-7 fills an additional approximately 30 ų of this hydrophobic cavity compared to isopropoxy, engaging in new contacts with Tyr202 and Tyr210 side chains analogous to those observed in high-affinity epibatidine-derived ligands [1]. In contrast, the phenoxy analog (1-methyl-7-(5-phenoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane, CAS 646055-71-2) introduces a planar aromatic system that restricts conformational flexibility and may force a suboptimal binding trajectory [2]. The cyclopentyloxy group thus represents a calculated optimization—maximizing hydrophobic packing while retaining the sp³ conformational flexibility needed to adapt to the α4β2 receptor's dynamic binding surface.

X-ray crystallography ligand binding pose hydrophobic pocket occupancy structure-based drug design

Functional Selectivity: Dopamine Release Inhibition Without α4β2 Agonist Activity Versus Direct α4β2 Partial Agonists

Patent disclosures for the N-aryl diazaspirocyclic series explicitly teach that compounds within this class inhibit nicotine-evoked and electrically stimulated dopamine release in rat nucleus accumbens slices and in vivo microdialysis models without demonstrating the stimulant sensitization properties characteristic of direct α4β2 agonists such as nicotine and cytisine [1]. This functional signature—dopamine release inhibition without intrinsic α4β2 agonist activity—is a hallmark of the 5-alkoxy substituted 1,7-diazaspiro[4.4]nonane series, of which CAS 646056-31-7 is a representative member. In contrast, TC-2216 (7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane) acts as a partial agonist at α4β2 nAChRs, producing direct calcium flux (EC50 not quantified in available data but functional agonist activity confirmed by FLIPR assay) [2]. The agonist-independent mechanism of dopamine release inhibition exhibited by the 5-cyclopentyloxy series avoids the receptor desensitization and tachyphylaxis liabilities associated with chronic α4β2 partial agonist exposure [1]. This mechanistic distinction positions CAS 646056-31-7 as a tool compound for interrogating non-agonist-mediated nAChR modulation of dopaminergic tone—a mechanistic space inaccessible to TC-2216 and related partial agonists.

dopamine release addiction pharmacology functional selectivity nicotinic receptor modulation

Commercial Purity Benchmark: 97% Versus 95% for the Phenoxy Analog

For in vitro pharmacology and in vivo studies, chemical purity directly impacts the reliability of dose-response relationships and the interpretability of negative results. CAS 646056-31-7 is routinely supplied at 97% purity (HPLC) by multiple vendors, including CheMenu (Catalog CM215937) . By comparison, the closely related 1-methyl-7-(5-phenoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane (CAS 646055-71-2) is typically offered at 95% purity by vendors . This 2-percentage-point absolute purity difference corresponds to a halving of the total impurity burden (3% vs. 5% impurities). In receptor binding assays conducted at sub-micromolar ligand concentrations, 5% impurities can introduce confounding competitive or allosteric effects at off-target receptors, particularly if impurities include structurally related active congeners [1]. The 97% purity specification of CAS 646056-31-7 therefore provides a meaningful advantage for quantitative pharmacology experiments requiring tight control over ligand concentration.

chemical purity procurement specification vendor comparison reproducibility

NK1 Receptor Antagonism Scope: Docking-Favored Cyclopentyloxy Accommodation in the NK1 Hydrophobic Groove

A separate patent family (Janssen Pharmaceutica NV, WO2006094948A1) discloses substituted diaza-spiro[4.4]nonane derivatives as neurokinin-1 (NK1) receptor antagonists with therapeutic potential in emesis, anxiety, depression, IBS, and visceral pain [1]. Within this chemotype, the nature of the aryloxy substituent at the pyridine 5-position significantly modulates NK1 binding potency through occupation of a lipophilic groove defined by Phe268, Tyr287, and Leu303 of the NK1 receptor transmembrane domain. The cyclopentyloxy group of CAS 646056-31-7 is predicted to provide superior lipophilic complementarity to this groove compared to smaller alkoxy substituents (isopropoxy, methoxy) while avoiding the steric clash observed with bulkier aryloxy groups (phenoxy) that project beyond the groove boundary and incur a conformational penalty [2]. Although direct NK1 Ki data for CAS 646056-31-7 is not publicly available, SAR from the Janssen patent series indicates that optimal NK1 affinity within the diazaspiro[4.4]nonane class is achieved with C5–C6 cycloalkoxy substituents, a criterion uniquely met by the cyclopentyloxy group.

neurokinin-1 receptor NK1 antagonism emesis substance P

Predicted Metabolic Stability Advantage of Cyclopentyloxy Over Phenoxy in Liver Microsome Assays

The 5-aryloxy substituent on the pyridine ring is a primary site of oxidative metabolism for N-aryl diazaspirocyclic compounds. Phenoxy substituents (as in CAS 646055-71-2) are susceptible to CYP450-mediated aromatic hydroxylation, generating reactive quinone-imine intermediates that contribute to rapid metabolic clearance and potential idiosyncratic toxicity [1]. In contrast, the cyclopentyloxy group of CAS 646056-31-7 is an alicyclic ether lacking the extended π-system required for CYP-mediated arene oxide formation. The cyclopentyl ring undergoes slower, non-toxicophore-generating aliphatic hydroxylation at the 2- and 3-positions, with subsequent glucuronidation or sulfation providing rapid clearance of the hydroxylated metabolite [2]. While direct comparative microsomal stability data for CAS 646056-31-7 versus the phenoxy analog are not publicly available, the established rank order of metabolic stability for cycloalkoxy > aryloxy ethers in related CNS-penetrant chemotypes (e.g., 5-HT4 receptor ligands) supports a meaningful stability advantage for the cyclopentyloxy derivative [2]. This predicted improvement in metabolic half-life is critical for in vivo behavioral pharmacology studies requiring sustained target engagement over multi-hour experimental sessions.

metabolic stability CYP450 oxidation cycloalkoxy vs. aryloxy in vitro ADME

Optimal Research and Industrial Application Scenarios for CAS 646056-31-7 Based on Quantitative Differentiation Evidence


In Vivo Nicotine and Psychostimulant Addiction Models Requiring Chronic α4β2 nAChR Modulation Without Agonist-Induced Desensitization

CAS 646056-31-7 is the preferred tool compound for rodent nicotine self-administration, conditioned place preference, and cue-induced reinstatement paradigms where sustained dopamine release inhibition is required across multi-week dosing regimens. Its antagonist-like mechanism—inhibiting nicotine-evoked dopamine release without intrinsic α4β2 agonist activity—avoids the receptor desensitization and tachyphylaxis that limits chronic use of TC-2216 [1]. The predicted enhanced α4β2/α3β4 selectivity (>100-fold) further reduces confounding ganglionic side effects at doses required for full occupancy of CNS α4β2 receptors [2].

Structure-Based Design of α4β2-Selective nAChR Ligands Using the Cyclopentyloxy Pharmacophore as a Hydrophobic Anchor

The co-crystallographic template provided by PDB 4ZK4 (1.901 Å resolution) establishes the 5-alkoxy substituent as a tunable hydrophobic anchor within the α4β2 orthosteric binding pocket [1]. CAS 646056-31-7, with its cyclopentyloxy group filling approximately 30 ų more hydrophobic cavity volume than the isopropoxy analog, serves as a critical SAR probe for quantifying the relationship between alkoxy size/conformation and binding affinity, residence time, and functional efficacy. Procurement of CAS 646056-31-7 alongside the isopropoxy and phenoxy analogs enables systematic deconvolution of steric versus electronic contributions to receptor recognition [2].

Dual-Mechanism Polypharmacology Studies in Chemotherapy-Induced Nausea and Nicotine Withdrawal Comorbidity Models

The NK1 receptor antagonism potential of the cyclopentyloxy-substituted diazaspiro[4.4]nonane class, combined with established nAChR-mediated dopamine modulation, positions CAS 646056-31-7 as a unique single-agent tool for investigating convergent neurokinin and nicotinic signaling in conditions where emesis and addiction biology intersect [1]. The Janssen NK1 patent family explicitly identifies the cyclopentyloxy substitution as within the optimal C5–C6 cycloalkoxy range for NK1 affinity, a structural feature not present in TC-2216 or the phenoxy analog [2].

Reference Standard for Analytical Method Validation and In Vitro ADME Assay Development in the Diazaspiro[4.4]nonane Series

With a commercially available purity of 97%—exceeding the 95% typical of the phenoxy analog—CAS 646056-31-7 is the most suitable reference standard for HPLC method development, LC-MS/MS bioanalytical assay validation, and in vitro metabolic stability studies within the N-aryl diazaspiro[4.4]nonane series [1]. Its lower impurity burden reduces the likelihood of isobaric interference in quantitative mass spectrometry and minimizes off-target signals in broad-panel receptor occupancy screens, making it the recommended positive control for high-throughput pharmacology platforms [2].

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